molecular formula C10H11N3O2 B13514546 Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1313726-36-1

Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13514546
CAS No.: 1313726-36-1
M. Wt: 205.21 g/mol
InChI Key: GVVOEZPSDVWJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl ester and an aminomethyl group attached. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method includes the reaction of 5-aminopyrazole with a suitable pyridine carboxylate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine oxides, while reduction can produce aminomethyl derivatives .

Scientific Research Applications

Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyrazolo[1,5-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its aminomethyl group, which provides distinct reactivity and potential biological activity compared to its analogs. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development .

Properties

CAS No.

1313726-36-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)8-6-12-13-3-2-7(5-11)4-9(8)13/h2-4,6H,5,11H2,1H3

InChI Key

GVVOEZPSDVWJKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.